Naphazoline hydrochloride

概要

説明

ナファゾリン塩酸塩は、交感神経刺激薬の血管収縮剤であり、主に目の赤みやかゆみの症状の緩和、ならびに鼻詰まりの治療に使用されます . 市販の点眼薬や鼻腔用製剤に広く含まれています . この化合物は、1942年に鼻充血用の製剤として最初に開発されました .

2. 製法

合成経路と反応条件: ナファゾリン塩酸塩は、α-ナフチル酢酸とエチレンジアミンから、縮合、環化、塩化などの反応を複数段階経て合成されます . このプロセスには、以下の手順が含まれます。

縮合: α-ナフチル酢酸はエチレンジアミンと反応して中間体を形成します。

環化: 中間体は環化して2-(1-ナフチルメチル)-4,5-ジヒドロ-1H-イミダゾールを形成します。

工業的生産方法: ナファゾリン塩酸塩の工業的生産は、同様の手順で行われますが、規模が大きくなります。 このプロセスは、高収率と高純度を目指して最適化されており、副反応を最小限に抑え、一貫性を確保するために、特定の触媒と制御された反応条件が用いられることが多くなっています .

作用機序

ナファゾリン塩酸塩は、結膜および鼻粘膜の細動脈のαアドレナリン受容体を刺激することで作用します . この刺激は血管収縮を引き起こし、腫れ、赤み、不快感を軽減します . この化合物は、交感神経においてノルエピネフリンの放出を引き起こし、ノルエピネフリンがαアドレナリン受容体に結合して血管収縮を誘発します .

類似化合物:

オキシメタゾリン: 類似の目的で用いられる別のαアドレナリン作動薬。

フェニレフリン: 血管収縮作用が類似する一般的な鼻充血緩和薬。

テトラヒドロゾリン: 目の赤み緩和のための点眼薬に使用されます.

独自性: ナファゾリン塩酸塩は、作用開始が速く、眼科用製剤と鼻腔用製剤の両方で用いられるという点で独特です . この化合物は、αアドレナリン受容体を効果的に標的にできる独自の化学構造を持つため、充血と赤みを軽減する上で非常に効果的です .

生化学分析

Biochemical Properties

Naphazoline hydrochloride functions as a rapid-acting imidazoline sympathomimetic vasoconstrictor. It primarily interacts with alpha-adrenergic receptors in the arterioles of the conjunctiva and nasal mucosa, leading to vasoconstriction and decreased congestion . The compound stimulates the release of norepinephrine from sympathetic nerves, which then binds to alpha-adrenergic receptors, causing vasoconstriction . This interaction is crucial for its role in reducing ocular and nasal congestion.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by stimulating alpha-adrenergic receptors, leading to vasoconstriction in the arterioles of the conjunctiva and nasal mucosa . This action reduces congestion and swelling. Additionally, this compound can affect cell signaling pathways by modulating the release of norepinephrine, which plays a role in various cellular responses

Molecular Mechanism

At the molecular level, this compound acts as an alpha-adrenergic agonist. It binds to alpha-adrenergic receptors on the surface of arteriolar smooth muscle cells, leading to the activation of intracellular signaling pathways that result in vasoconstriction . This binding interaction triggers the release of norepinephrine, which further enhances the vasoconstrictive effect . The compound’s ability to stimulate alpha-adrenergic receptors is central to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is known for its rapid onset of action, with effects typically observed within minutes of administration . . The stability and degradation of this compound in laboratory settings are influenced by factors such as temperature and pH, which can affect its long-term efficacy.

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces ocular and nasal congestion . At higher doses, this compound can cause adverse effects such as central nervous system depression, bradycardia, and hypotension . These toxic effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

This compound undergoes limited hepatic metabolism, with a significant portion of the dose excreted unchanged in the urine . The metabolic pathways involved in its biotransformation are not well-characterized, but imidazoline compounds generally undergo some degree of hepatic metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilic nature and ability to cross the blood-brain barrier . The compound is distributed throughout the body, with high bioavailability from the gastrointestinal tract . Its interaction with transporters and binding proteins, however, remains to be fully understood.

Subcellular Localization

This compound’s subcellular localization is primarily associated with its action on alpha-adrenergic receptors located on the surface of arteriolar smooth muscle cells . The compound’s activity is directed towards these receptors, leading to vasoconstriction and reduced congestion. Post-translational modifications and targeting signals that direct this compound to specific cellular compartments have not been extensively studied.

準備方法

Synthetic Routes and Reaction Conditions: Naphazoline Hydrochloride is synthesized from alpha-naphthylacetic acid and ethylenediamine through a series of reactions including condensation, cyclization, and salification . The process involves the following steps:

Condensation: Alpha-naphthylacetic acid reacts with ethylenediamine to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form 2-(1-naphthylmethyl)-4,5-dihydro-1H-imidazole.

Salification: The imidazole derivative is then converted to this compound by reacting with hydrochloric acid.

Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process is optimized for high yield and purity, often using specific catalysts and controlled reaction conditions to minimize side reactions and ensure consistency .

化学反応の分析

反応の種類: ナファゾリン塩酸塩は、主に以下のような反応を起こします。

酸化: 特定の条件下で酸化を受ける可能性がありますが、これは一般的な用途では一般的ではありません。

還元: 還元反応はそれほど一般的ではありませんが、特定の条件下では起こり得ます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムなどの強力な酸化剤。

還元: 水素化リチウムアルミニウムなどの還元剤。

置換: 水酸化ナトリウムなどの求核剤.

主な生成物: これらの反応によって生成される主な生成物は、使用される特定の条件や試薬によって異なります。 例えば、酸化はナフタレン誘導体の生成につながる可能性がありますが、置換反応は様々な置換イミダゾール化合物を生成する可能性があります .

科学的研究の応用

ナファゾリン塩酸塩は、科学研究において幅広い用途があります。

類似化合物との比較

Oxymetazoline: Another alpha-adrenergic agonist used for similar purposes.

Phenylephrine: A common decongestant with similar vasoconstrictive properties.

Tetrahydrozoline: Used in eye drops for redness relief.

Uniqueness: Naphazoline Hydrochloride is unique in its rapid onset of action and its dual use in both ophthalmic and nasal preparations . It has a distinct chemical structure that allows it to effectively target alpha-adrenergic receptors, making it highly effective for reducing congestion and redness .

特性

IUPAC Name |

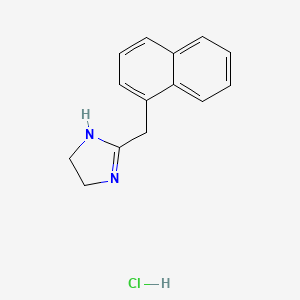

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2.ClH/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;/h1-7H,8-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDFFEBSKJCGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

835-31-4 (Parent) | |

| Record name | Naphazoline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045788 | |

| Record name | Naphazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37 [ug/mL] (The mean of the results at pH 7.4), Soluble in ethanol; slightly soluble in chlorform; insoluble in benzene and ether, In water, 4.0X10+5 mg/L at 25 °C | |

| Record name | SID855777 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Naphazoline constricts the vascular system of the conjunctiva. It is presumed that this effect is due to direct stimulation action of the drug upon the alpha-adrenergic receptors in the arterioles of the conjunctiva, resulting in decreased conjunctival congestion., The mechanism of action of naphazoline has not been conclusively determined. Most pharmacologists believe that the drug directly stimulates alpha-adrenergic receptors of the sympathetic nervous system and exerts little or no effect on beta-adrenergic receptors. Following topical application of naphazoline to the conjunctiva, small arterioles are constricted and conjunctival congestion is temporarily relieved, but reactive hyperemia may occur. The drug also may produce mydriasis when applied to the conjunctiva, but this effect is usually minimal with the concentrations used as ocular decongestants. | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE POWDER | |

CAS No. |

550-99-2 | |

| Record name | Naphazoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphazoline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphazoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ1131787D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

255-260 °C | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。